molecular formula C23H19ClN2O3 B5961945 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide

Cat. No.: B5961945
M. Wt: 406.9 g/mol
InChI Key: YNJUYEJATAQHQW-CILZVWTGSA-N
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Description

2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while substitution of the chlorine atom can produce various substituted benzamides .

Scientific Research Applications

2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c24-20-13-5-4-12-19(20)22(27)26-21(14-6-10-17-8-2-1-3-9-17)23(28)25-16-18-11-7-15-29-18/h1-15H,16H2,(H,25,28)(H,26,27)/b10-6+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJUYEJATAQHQW-CILZVWTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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